molecular formula C11H20F2N2O2 B13702287 (3R,5S)-3-(Boc-amino)-5-(difluoromethyl)piperidine

(3R,5S)-3-(Boc-amino)-5-(difluoromethyl)piperidine

Cat. No.: B13702287
M. Wt: 250.29 g/mol
InChI Key: ATHHDYBFMRSHLU-UHFFFAOYSA-N
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Description

The compound tert-butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate (MFCD31926111) is a chemical entity with the molecular formula C11H20F2N2O2 and a molecular weight of 250.29 g/mol . It is characterized by the presence of a piperidine ring substituted with a difluoromethyl group and a tert-butyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacological agent. Its piperidine ring is a common motif in many bioactive molecules, making it a valuable scaffold for drug development .

Industry

In the industrial sector, the compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the piperidine ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(3R,5S)-5-methyl-3-piperidyl]carbamate
  • tert-butyl N-[(3R,5S)-5-(trifluoromethyl)-3-piperidyl]carbamate
  • tert-butyl N-[(3R,5S)-5-(chloromethyl)-3-piperidyl]carbamate

Uniqueness

The presence of the difluoromethyl group in tert-butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate distinguishes it from its analogs. This group can significantly alter the compound’s physicochemical properties, such as lipophilicity and metabolic stability, making it a unique and valuable compound for various applications .

Properties

Molecular Formula

C11H20F2N2O2

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl N-[5-(difluoromethyl)piperidin-3-yl]carbamate

InChI

InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-8-4-7(9(12)13)5-14-6-8/h7-9,14H,4-6H2,1-3H3,(H,15,16)

InChI Key

ATHHDYBFMRSHLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)C(F)F

Origin of Product

United States

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